Fmoc-D-Phe(3,4-Me2)-OH: Engineering Hydrophobicity and Steric Control in Peptide Therapeutics
Fmoc-D-Phe(3,4-Me2)-OH: Engineering Hydrophobicity and Steric Control in Peptide Therapeutics
Executive Summary
Fmoc-D-Phe(3,4-Me2)-OH (Fluorenylmethyloxycarbonyl-3,4-dimethyl-D-phenylalanine) represents a high-value tool in the medicinal chemist’s arsenal, offering a dual-action modification: enhanced lipophilicity and conformational restriction . Unlike standard phenylalanine, the 3,4-dimethyl analogue introduces significant steric bulk at the meta and para positions of the aromatic ring. This modification is critical for optimizing peptide-receptor interactions, improving membrane permeability, and increasing proteolytic stability by shielding the peptide backbone from enzymatic attack.
This guide provides a technical deep dive into the physicochemical properties, synthetic handling, and structural implications of incorporating this residue into bioactive peptides.
Molecular Architecture & Physicochemical Profile
The efficacy of Fmoc-D-Phe(3,4-Me2)-OH stems from its deviation from the standard phenylalanine scaffold. By substituting hydrogen atoms with methyl groups at the 3 (meta) and 4 (para) positions, the residue gains volume and hydrophobicity without introducing reactive functional groups.
Physicochemical Data Table[1]
| Property | Value / Description |
| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-3,4-dimethyl-D-phenylalanine |
| Molecular Formula | C |
| Molecular Weight | ~415.49 g/mol |
| CAS Number | 142995-28-6 (Free acid L-form ref); D-form derivative |
| Hydrophobicity (LogP) | ~2.4 - 2.5 (Estimated increase of +1.1 over Phe) |
| Steric Parameter ( | Significant deviation from Phe ( |
| Solubility | Soluble in DMF, NMP, DMSO; Poor in water |
Hydrophobicity Analysis (Hansch Parameters)
The lipophilicity of this residue can be quantified using Hansch substituent constants (
-
Standard Phe Side Chain:
-
Methyl Group Contribution:
per group.[1] -
3,4-Me2 Contribution:
.
Net Effect: The side chain of Phe(3,4-Me2) is approximately 75% more hydrophobic than native Phenylalanine. This drastic shift facilitates deep burial into hydrophobic receptor pockets (e.g., GPCR transmembrane domains) and enhances passive membrane permeability.
Steric Mapping
The 3,4-dimethyl substitution creates a "hydrophobic slab."
-
Para-Methyl (4-position): Increases the length of the side chain (Verloop L parameter), extending the reach into deep binding crevices.
-
Meta-Methyl (3-position): Increases the width (Verloop B1/B5 parameters), restricting the rotation of the phenyl ring around the
bond ( angle).
This steric bulk forces the side chain into specific rotameric states, reducing the entropic penalty upon binding.
Synthetic Utility & SPPS Protocols
Incorporating sterically hindered amino acids like Fmoc-D-Phe(3,4-Me2)-OH requires modified Solid Phase Peptide Synthesis (SPPS) protocols. Standard DIC/HOBt coupling is often insufficient due to the bulk of the incoming amino acid and the potentially hindered amine on the resin.
Recommended Coupling Protocol
Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOAt. Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization.
Step-by-Step Workflow:
-
Resin Preparation: Swell resin in DMF for 30 minutes.
-
Activation:
-
Dissolve Fmoc-D-Phe(3,4-Me2)-OH (4 eq) and HATU (3.9 eq) in dry DMF.
-
Add DIEA (8 eq) immediately prior to addition to the resin.
-
Note: Pre-activation time should not exceed 2 minutes to prevent guanidinylation.
-
-
Coupling:
-
Add activated solution to resin.
-
Agitate for 60–120 minutes (Standard AA is 30-45 min).
-
Optional: Perform a double coupling (fresh reagents) for 45 minutes if the sequence is known to be difficult.
-
-
Monitoring: Perform a Bromophenol Blue test (more sensitive than Kaiser test for some hindered amines) or micro-cleavage LC-MS to verify completion.
-
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Visualization: SPPS Decision Tree for Hindered Residues
Caption: Decision logic for coupling sterically demanding residues like Fmoc-D-Phe(3,4-Me2)-OH in SPPS.
Structural Biology & Pharmacodynamics[4]
Conformational Restriction (The "Lock" Effect)
The D-configuration of the backbone combined with the 3,4-dimethyl side chain exerts a powerful "locking" effect on peptide conformation.
-
Beta-Turns: D-amino acids are potent nucleators of Type II'
-turns. -
Side Chain Rotamers: The methyl group at position 3 (meta) clashes with the peptide backbone if the side chain attempts to rotate freely. This restricts the
and torsion angles, often freezing the side chain in a trans or gauche(-) orientation. -
Result: This pre-organization reduces the entropy loss upon receptor binding, potentially increasing affinity (
) by orders of magnitude.
Hydrophobic Pocket Targeting
Many GPCRs (e.g., GLP-1R, Opioid receptors) and enzymes possess deep, hydrophobic pockets evolved to bind aromatic residues.
-
Standard Phe: May fit loosely, allowing water molecules to remain in the pocket (entropic penalty).
-
Phe(3,4-Me2): The added volume displaces structured water molecules from the binding pocket. The release of these water molecules into the bulk solvent provides a favorable entropic gain (Hydrophobic Effect), driving high-affinity binding.
Visualization: Structure-Activity Relationship (SAR) Logic
Caption: Mechanistic flow from chemical structure to biological outcome for Fmoc-D-Phe(3,4-Me2)-OH.
References
-
Hansch, C., et al. (1977).[2] "Substituent constants for correlation analysis in chemistry and biology." Journal of Medicinal Chemistry. Link (Establishes
values for methyl substituents). -
Sigma-Aldrich. "Fmoc-D-Phe derivatives and properties." Product Specification Data. Link (Source for general Fmoc-Phe physical data).
-
PubChem. "3,4-Dimethylphenylalanine Compound Summary."[3][4] National Library of Medicine. Link (Verification of molecular weight and identifiers).
-
BenchChem. "Strategies to overcome steric hindrance in N-methylated peptide synthesis." Technical Guide. Link (Protocols for hindered coupling).
-
Taft, R.W. (1952).[5] "Separation of polar, steric, and resonance effects in reactivity." Journal of the American Chemical Society. (Foundational theory for steric parameters
).
Sources
- 1. bigchem.eu [bigchem.eu]
- 2. Substituent constants for correlation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,4-Dimethoxyphenylalanine, L- | C11H15NO4 | CID 10632946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,4-Dimethyl-L-phenylalanine | C11H15NO2 | CID 18633117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dalalinstitute.com [dalalinstitute.com]
